molecular formula C18H15BrN2OS B11694987 2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11694987
M. Wt: 387.3 g/mol
InChI Key: BVSMCZNDDIQITC-JAIQZWGSSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 3-methylthiophene-2-carbaldehyde under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.

    Materials Science: The compound’s structural features make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It can be used as a probe to study biological processes involving hydrazides and thiophenes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • (4-bromonaphthalen-1-yl)methanamine hydrochloride
  • 2-(4-bromonaphthalen-1-yl)-1,3-dioxolane

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of both a bromonaphthalene moiety and a thiophene ring, which confer distinct electronic and steric properties

Properties

Molecular Formula

C18H15BrN2OS

Molecular Weight

387.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H15BrN2OS/c1-12-8-9-23-17(12)11-20-21-18(22)10-13-6-7-16(19)15-5-3-2-4-14(13)15/h2-9,11H,10H2,1H3,(H,21,22)/b20-11-

InChI Key

BVSMCZNDDIQITC-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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